molecular formula C13H11ClO3S B3002049 Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 339009-41-5

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate

Cat. No.: B3002049
CAS No.: 339009-41-5
M. Wt: 282.74
InChI Key: DUVIRIQWBNKRPB-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate
  • Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
  • Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where chlorine’s electronegativity and size play a crucial role .

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVIRIQWBNKRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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